3-(2-Cyano-5-fluorophenyl)-1-propene
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Overview
Description
3-(2-Cyano-5-fluorophenyl)-1-propene is an organic compound characterized by the presence of a cyano group and a fluorine atom attached to a phenyl ring, which is further connected to a propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyano-5-fluorophenyl)-1-propene typically involves the reaction of 2-cyano-5-fluorobenzaldehyde with a suitable propene derivative under specific conditions. One common method involves the use of a Wittig reaction, where the aldehyde reacts with a phosphonium ylide to form the desired propene compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(2-Cyano-5-fluorophenyl)-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-(2-Cyano-5-fluorophenyl)-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Cyano-5-fluorophenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and fluorine groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-5-fluorophenylboronic acid
- 3-(2-Cyano-5-fluorophenyl)benzaldehyde
- 3-{(2-cyano-5-fluorophenyl)methylamino}propanoic acid
Uniqueness
3-(2-Cyano-5-fluorophenyl)-1-propene is unique due to its specific structural features, such as the combination of a cyano group and a fluorine atom on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H8FN |
---|---|
Molecular Weight |
161.18 g/mol |
IUPAC Name |
4-fluoro-2-prop-2-enylbenzonitrile |
InChI |
InChI=1S/C10H8FN/c1-2-3-8-6-10(11)5-4-9(8)7-12/h2,4-6H,1,3H2 |
InChI Key |
PSZCMWBNHBJRSY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)F)C#N |
Origin of Product |
United States |
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